![molecular formula C15H22O6 B1410607 3-(2,4,5-Triethoxyphenoxy)propionic acid CAS No. 1951442-04-8](/img/structure/B1410607.png)
3-(2,4,5-Triethoxyphenoxy)propionic acid
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Overview
Description
3-(2,4,5-Triethoxyphenoxy)propionic acid (TEPPA) is an organic compound that has recently been studied for its potential applications in scientific research. TEPPA is a small molecule with a molecular weight of 222.3 g/mol and a melting point of 127-129 °C. It is a white crystalline solid that is insoluble in water, but soluble in most organic solvents. TEPPA has been used in various scientific applications, including as a substrate for enzymes, as a source of energy in cells, and as a tool to study protein-protein interactions.
Scientific Research Applications
Synthesis and Chemical Structure
Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones
2-(2,4-Dimethylphenoxy)propionic acid, structurally related to 3-(2,4,5-Triethoxyphenoxy)propionic acid, was synthesized and used for further chemical reactions leading to the formation of benzofuro[2,3-c]pyrazol-3(1H)-ones, indicating a pathway for creating complex organic compounds (Hogale, Shirke, & Kharade, 1995).
Crystal Structure Analysis
The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, a compound similar to 3-(2,4,5-Triethoxyphenoxy)propionic acid, was determined, revealing information about molecular conformation and hydrogen bonding patterns, which are crucial for understanding the chemical behavior of such compounds (Kennard, Smith, Duax, & Swenson, 1982).
Environmental Impact and Degradation
Adsorption Thermodynamics
The adsorption behavior of 2,4,5-trichlorophenoxy acetic acid, a compound related to 3-(2,4,5-Triethoxyphenoxy)propionic acid, was studied on poly-o-toluidine Zr(IV)phosphate, showing its effectiveness in removing such compounds from aqueous solutions, relevant for environmental cleanup and water treatment processes (Khan & Akhtar, 2011).
Degradation Studies
Research on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in water highlights methods for breaking down similar compounds, potentially including 3-(2,4,5-Triethoxyphenoxy)propionic acid, which is important for mitigating environmental pollution (Boye, Dieng, & Brillas, 2003).
Biological and Agricultural Applications
Metabolite Identification in Plants
A study identified possible metabolites of 2,4,5-TP, closely related to 3-(2,4,5-Triethoxyphenoxy)propionic acid, in pear tissue. This kind of research is critical for understanding how such compounds are processed in plants, which has implications for agriculture and plant biology (Watts & Villiers, 1988).
Impact on Plant Abscission
Research on 2,4,5-TP's effect on bean explants can provide insights into how related compounds, such as 3-(2,4,5-Triethoxyphenoxy)propionic acid, might influence plant growth and development, particularly regarding the process of abscission (Watts & Villiers, 1988).
Mechanism of Action
Target of Action
The primary target of 3-(2,4,5-Triethoxyphenoxy)propionic acid is currently unknown. This compound is a derivative of propanoic acid , which is known to have antimicrobial properties and is used as a food preservative . .
Mode of Action
As a derivative of propanoic acid, it may share some of the antimicrobial properties of its parent compound . .
Biochemical Pathways
Propanoic acid, a related compound, is metabolized via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body
Result of Action
As a derivative of propanoic acid, it may exhibit antimicrobial activity . .
properties
IUPAC Name |
3-(2,4,5-triethoxyphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-4-18-11-9-13(20-6-3)14(10-12(11)19-5-2)21-8-7-15(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPADROSSBIODZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1OCC)OCCC(=O)O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-Triethoxyphenoxy)propionic acid |
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